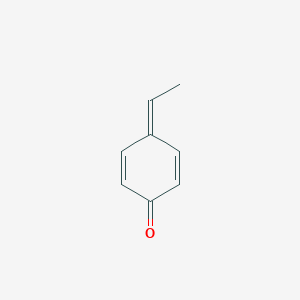
4-Ethylidenecyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylidenecyclohexa-2,5-dien-1-one is an organic compound characterized by a six-membered ring with alternating double bonds and an ethylidene group attached to the ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylidenecyclohexa-2,5-dien-1-one typically involves the reaction of cyclohexanone with ethylidene derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the formation of the ethylidene group on the cyclohexanone ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions: 4-Ethylidenecyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming cyclohexanone derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of cyclohexanone or carboxylic acids.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of halogenated cyclohexadienones.
科学研究应用
4-Ethylidenecyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 4-Ethylidenecyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and the nature of the biological system involved.
相似化合物的比较
2,6-Di-tert-butyl-4-ethylidenecyclohexa-2,5-dien-1-one: Similar structure but with tert-butyl groups, leading to different reactivity and applications.
4-Methoxybenzylidenecyclohexa-2,5-dien-1-one:
Uniqueness: 4-Ethylidenecyclohexa-2,5-dien-1-one is unique due to its specific ethylidene substitution, which imparts distinct reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
55182-47-3 |
|---|---|
分子式 |
C8H8O |
分子量 |
120.15 g/mol |
IUPAC 名称 |
4-ethylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H3 |
InChI 键 |
GVFJQVRHNHVGGD-UHFFFAOYSA-N |
规范 SMILES |
CC=C1C=CC(=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)

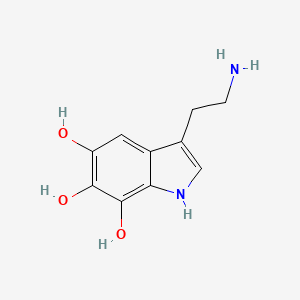

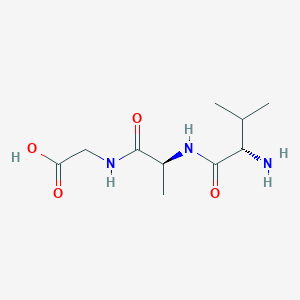
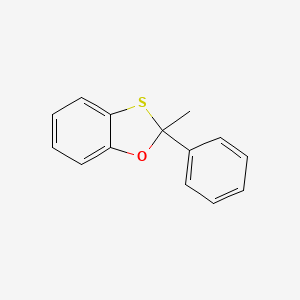
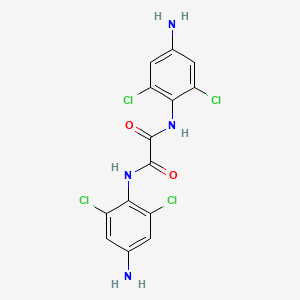
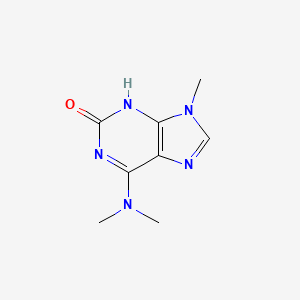
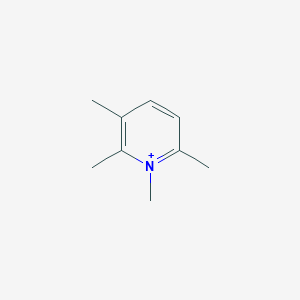
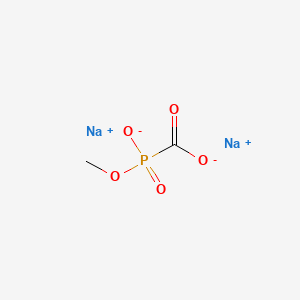
![Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate](/img/structure/B14635161.png)
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)


